linoleoyl-CoA(4-) Exhibits a 1.5-Fold Lower Km for LPGAT Compared to Oleoyl-CoA
In an in vitro assay measuring lysophosphatidylglycerol acyltransferase (LPGAT) activity, linoleoyl-CoA (18:2) displayed a Michaelis constant (Km) of 36 μM, indicating a 1.5-fold higher apparent affinity for the enzyme compared to oleoyl-CoA (18:1), which had a Km of 54 μM [1]. This difference in affinity was further reflected in the catalytic efficiency (Vmax/Km), where linoleoyl-CoA was 37.72 nmol/min/mg protein/μM, while oleoyl-CoA was 102.11 nmol/min/mg protein/μM, suggesting a distinct kinetic profile [1].
| Evidence Dimension | Enzyme Kinetics (Km and Catalytic Efficiency) |
|---|---|
| Target Compound Data | Km = 36 μM; Vmax = 1,358 nmol/min/mg protein; Vmax/Km = 37.72 |
| Comparator Or Baseline | Oleoyl-CoA (18:1): Km = 54 μM; Vmax = 5,514 nmol/min/mg protein; Vmax/Km = 102.11. Stearoyl-CoA (18:0): Km = 70 μM; Vmax = 3,530 nmol/min/mg protein; Vmax/Km = 50.43. Palmitoyl-CoA (16:0): Km = 34 μM; Vmax = 1,673 nmol/min/mg protein; Vmax/Km = 49.21. |
| Quantified Difference | Linoleoyl-CoA has a 33% lower Km than oleoyl-CoA (36 μM vs. 54 μM). Its catalytic efficiency (Vmax/Km) is 63% lower than that of oleoyl-CoA. |
| Conditions | In vitro LPGAT activity assay using [14C]acyl-CoA substrates. |
Why This Matters
For researchers studying LPGAT or related acyltransferases, the choice of acyl-CoA directly impacts kinetic measurements and the interpretation of substrate preference, making linoleoyl-CoA essential for experiments requiring the 18:2 species.
- [1] PMC2666181. (2009). Kinetic analysis of LPGAT with various acyl-CoAs. Table 2. View Source
